

A Comparative Crystallographic Guide to Substituted Quinazolinones

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Compound of Interest

Compound Name: **6-Bromo-2-chloroquinazolin-4(3H)-one**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic structures of substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. While the specific crystal structure for **6-Bromo-2-chloroquinazolin-4(3H)-one** is not publicly available, this guide utilizes closely related, structurally determined analogs to provide valuable insights into the solid-state conformation and intermolecular interactions that govern this important scaffold. The data presented herein serves as a crucial resource for structure-based drug design and the development of novel therapeutic agents.

Performance Comparison: Crystallographic Parameters of Substituted Quinazolinones

The following table summarizes key crystallographic data for selected quinazolinone derivatives, offering a quantitative comparison of their solid-state structures. These compounds share the core quinazolinone scaffold but differ in their substitution patterns, providing insight into how different functional groups influence the crystal packing and molecular geometry.

Parameter	Compound 1: 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one[1]	Compound 2: 2-Chloroquinazolin-4(3H)-one[2]	Compound 3: 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one[3]
Chemical Formula	C ₁₆ H ₁₄ ClN ₃ O ₂	C ₈ H ₅ ClN ₂ O	C ₁₇ H ₁₅ IN ₂ O
Molecular Weight	315.75 g/mol	180.59 g/mol	390.23 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	C2
Unit Cell Dimensions	a = 9.0707(18) Å b = 11.345(2) Å c = 14.143(3) Å β = 96.98(3)°	a = 22.4315(16) Å b = 3.7666(6) Å c = 18.0640(13) Å β = 104.682(7)°	a = 23.6958(12) Å b = 5.5334(2) Å c = 15.9712(9) Å β = 132.329(3)°
Volume (V)	1444.6(5) Å ³	1476.4(3) Å ³	1548.16(13) Å ³
Z	4	8	4
Temperature	273(2) K	113 K	296(2) K
Radiation type	Mo Kα	Mo Kα	Mo Kα
R-factor	0.037	Not Reported	0.046

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of substituted quinazolinones, based on established literature procedures.[4][5][6]

Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones

A common route for the synthesis of the title compounds involves a multi-step process starting from 5-bromoanthranilic acid.

- Formation of Benzoxazinone Intermediate: 5-bromoanthranilic acid is reacted with an appropriate acyl chloride (e.g., acetyl chloride for a 2-methyl substituent) or anhydride in a suitable solvent like pyridine. The reaction mixture is typically heated under reflux to yield the 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.
- Ring Conversion to Quinazolinone: The isolated benzoxazinone is then reacted with a primary amine or ammonia source to form the corresponding quinazolinone. For instance, heating the benzoxazinone with a substituted aniline in a high-boiling solvent like glacial acetic acid or ethanol under reflux will yield the 3-substituted quinazolinone.^[5] The product is typically isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Single-Crystal X-ray Crystallography

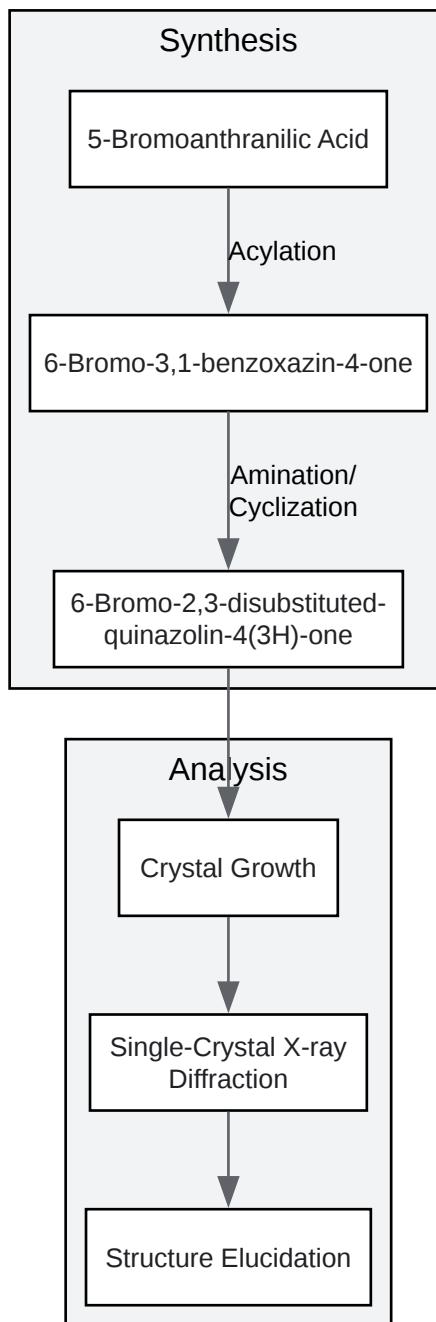
The determination of the molecular structure is achieved through single-crystal X-ray diffraction.

- Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized quinazolinone derivative in a suitable solvent or solvent mixture (e.g., acetone/ethyl acetate).^[2]
- Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 113 K or 273 K) to minimize thermal vibrations.^{[1][2]} X-rays of a specific wavelength (commonly Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal.^{[1][2][3]} The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.^[1]

Visualization of Experimental Workflow and Biological Context

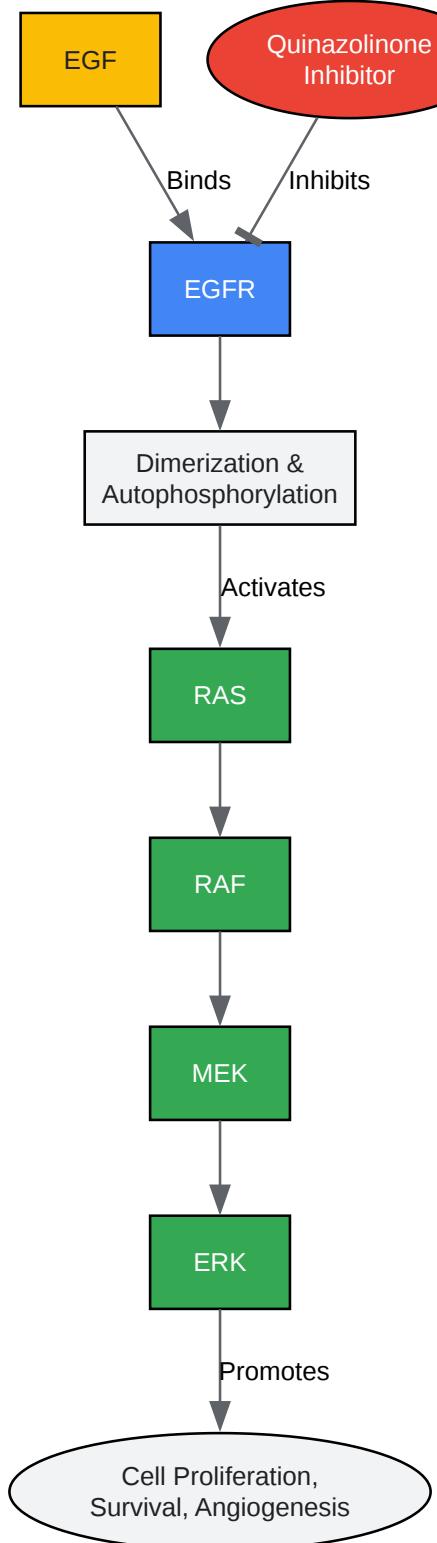
The following diagrams illustrate a typical experimental workflow for the synthesis and analysis of quinazolinone derivatives and their common mechanism of action as EGFR inhibitors.

Experimental Workflow for Quinazolinone Analysis

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Caption: A generalized workflow for the synthesis and structural analysis of substituted quinazolinones.

Quinazolinone Inhibition of EGFR Signaling Pathway

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Caption: Mechanism of action for quinazolinone-based EGFR inhibitors in cancer therapy.

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